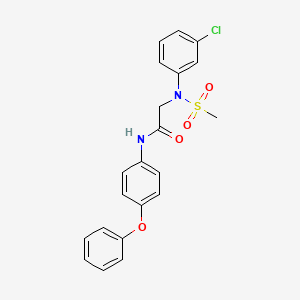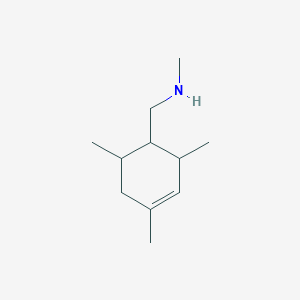
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide, also known as DPPE, is a chemical compound that has been widely studied for its potential applications in scientific research. DPPE is a sulfonamide derivative that contains a phenalene ring structure, which gives it unique properties that make it useful in a variety of research applications.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for the detection of metal ions and its use as a ligand for the development of new catalysts. N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide is not well understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in disease processes. N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, the induction of apoptosis in cancer cells, and the reduction of oxidative stress and inflammation in the brain. N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide has several advantages for use in lab experiments, including its high purity and stability, its fluorescent properties, and its ability to bind to metal ions and other molecules. However, N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide also has limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research on N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide, including further investigation of its mechanism of action, its potential as a therapeutic agent for the treatment of cancer and other diseases, and its use as a fluorescent probe for the detection of metal ions and other molecules. Additionally, there is potential for the development of new catalysts and other materials based on the structure of N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide.
Synthesis Methods
N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide can be synthesized using a variety of methods, but the most common method involves the reaction of 2,5-dimethylphenylamine with 4-chloro-2,3-dihydro-1H-phenalene-1-sulfonamide in the presence of a base such as potassium carbonate. The reaction results in the formation of N-(2,5-dimethylphenyl)-2,3-dihydro-1H-phenalene-4-sulfonamide as a white or yellow solid, which can be purified using standard techniques such as recrystallization or chromatography.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-8,9-dihydro-7H-phenalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-14-9-10-15(2)19(13-14)22-25(23,24)20-12-11-17-6-3-5-16-7-4-8-18(20)21(16)17/h3,5-6,9-13,22H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSORODKZCAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C3CCCC4=CC=CC(=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4922158.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(2-furoyl)hydrazino]-2-oxoacetamide](/img/structure/B4922167.png)
![N-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B4922183.png)
![4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B4922188.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4922196.png)


![ethyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4922245.png)
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922249.png)
![1,3-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]benzene](/img/structure/B4922252.png)
![2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B4922258.png)